Diethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate is a complex organic compound that features a bromobenzoyl group, a pyridinyl group, and an indolizinedicarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves esterification to introduce the diethyl ester groups, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl and indolizine moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the bromobenzoyl group, converting it to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyridinyl and indolizine moieties.
Reduction: Reduced benzyl derivatives.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Diethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Diethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The bromobenzoyl and pyridinyl groups are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3-(4-chlorobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate
- Diethyl 3-(4-fluorobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate
- Diethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate
Uniqueness
Diethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This feature can enhance its binding affinity and specificity in biological systems, making it a valuable compound for drug design and other applications.
Properties
CAS No. |
853319-40-1 |
---|---|
Molecular Formula |
C26H21BrN2O5 |
Molecular Weight |
521.4 g/mol |
IUPAC Name |
diethyl 3-(4-bromobenzoyl)-5-pyridin-2-ylindolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C26H21BrN2O5/c1-3-33-25(31)21-20-10-7-9-19(18-8-5-6-15-28-18)29(20)23(22(21)26(32)34-4-2)24(30)16-11-13-17(27)14-12-16/h5-15H,3-4H2,1-2H3 |
InChI Key |
AUDWGOBAWASOPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(N2C(=C1C(=O)OCC)C(=O)C3=CC=C(C=C3)Br)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.